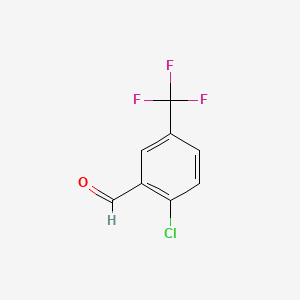

2-Chloro-5-(trifluoromethyl)benzaldehyde

Cat. No. B1662069

Key on ui cas rn:

82386-89-8

M. Wt: 208.56 g/mol

InChI Key: OZZOJJJYKYKBNH-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04431808

Procedure details

3-Amino-4-chlorobenzotrifluoride (A.E. Porai-Kosic et al., Zh. Prikl. Khim. 28, 969, 1955; Chem. Abstr. 50, 4880, 1956) (222 g) is slowly added to a stirred solution of 260 ml hydrochloric acid in 2330 ml water. The resultant suspension of the hydrochloride is cooled, treated with 450 g of ice and diazotized at 0°-5° C. with a solution of 80 g of sodium nitrite in 110 ml of water, added dropwise. The mixture is stirred for 1 hour at 0°-5° C. and treated with a cooled solution of 100 g of sodium acetate trihydrate in 150 ml water. The undissolved substance is separated (distillation recovers 70.8 g starting 3-amino-4-chlorobenzotrifluoride) and the solution of the diazonium salt is added while stirring at 10°-20° C. to a solution of formaldoxime (prepared by boiling a mixture of 57.5 g paraformaldehyde, 131.5 g of hydroxylamine hydrochloride, 255 g of sodium acetate trihydrate and 850 ml of water for 15 minutes) and a solution of 32.5 g cupric sulfate pentahydrate, 5 g sodium of sulfite and 800 g of sodium acetate in 300 ml water with the addition of 300 ml of toluene. The mixture is stirred for 2 hours, 1100 ml of hydrochloric acid added and the mixture refluxed for 2 hours. It is then distilled with steam and the distillate extracted with benzene. The extract is washed with a 5% sodium hydrogen carbonate solution and evaporated. The residue is dissolved in 200 ml ether and the solution stirred for 2 hours with 450 ml of 40% sodium hydrogen sulfite solution. After standing overnight, the precipitated addition product is filtered with suction, washed with ether, and suspended in 1 liter of water, then, 200 ml of hydrochloric acid are added and the mixture refluxed for 2 hours. After cooling, it is extracted with benzene, the extract dried with magnesium sulfate, evaporated and the residue processed by distillation. There are obtained 49.1 g (31% per conversion) of 2-chloro-5-trifluoromethylbenzaldehyde, b.p. 93°-96° C./2.1 kPa.

[Compound]

Name

ice

Quantity

450 g

Type

reactant

Reaction Step Five

[Compound]

Name

cupric sulfate pentahydrate

Quantity

32.5 g

Type

reactant

Reaction Step Eight

Yield

31%

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[CH:3]=[C:4]([C:9]([F:12])([F:11])[F:10])[CH:5]=[CH:6][C:7]=1[Cl:8].Cl.N([O-])=O.[Na+].O.O.O.[C:21]([O-])(=[O:23])C.[Na+].C=O.Cl.NO.[Na].S([O-])([O-])=O.C([O-])(=O)C.[Na+]>O.C1(C)C=CC=CC=1>[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([C:9]([F:12])([F:11])[F:10])=[CH:3][C:2]=1[CH:21]=[O:23] |f:2.3,4.5.6.7.8,10.11,14.15,^1:30|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

222 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C=C(C=CC1Cl)C(F)(F)F

|

|

Name

|

|

|

Quantity

|

260 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

2330 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

450 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

80 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

110 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

57.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

|

Name

|

|

|

Quantity

|

131.5 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NO

|

|

Name

|

|

|

Quantity

|

255 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.C(C)(=O)[O-].[Na+]

|

[Compound]

|

Name

|

cupric sulfate pentahydrate

|

|

Quantity

|

32.5 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-]

|

|

Name

|

|

|

Quantity

|

800 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

850 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred for 1 hour at 0°-5° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The undissolved substance is separated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

(distillation recovers 70.8 g starting 3-amino-4-chlorobenzotrifluoride)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the solution of the diazonium salt is added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring at 10°-20° C. to a solution of formaldoxime (

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture is stirred for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture refluxed for 2 hours

|

|

Duration

|

2 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

It is then distilled with steam

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the distillate extracted with benzene

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract is washed with a 5% sodium hydrogen carbonate solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue is dissolved in 200 ml ether

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the solution stirred for 2 hours with 450 ml of 40% sodium hydrogen sulfite solution

|

|

Duration

|

2 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After standing overnight

|

|

Duration

|

8 (± 8) h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the precipitated addition product

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered with suction

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

200 ml of hydrochloric acid are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture refluxed for 2 hours

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

it is extracted with benzene

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the extract dried with magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the residue processed by distillation

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C=O)C=C(C=C1)C(F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 49.1 g | |

| YIELD: PERCENTYIELD | 31% | |

| YIELD: CALCULATEDPERCENTYIELD | 32% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |